2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide
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Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide
Molecular Formula: CHNO
Molecular Weight: 403.36 g/mol
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction reactions could modify its functional groups.
Substitution: Substitution reactions may occur at various positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The specific products resulting from these reactions would depend on reaction conditions and regioselectivity. Further experimental studies are needed to elucidate these details.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, potential as a drug candidate, and interactions with biological targets.
Chemistry: Explore its reactivity, stability, and synthetic versatility.
Biology: Assess its impact on cellular processes and potential therapeutic effects.
Industry: Investigate its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Researchers would need to study its interactions with cellular components, receptors, and signaling pathways.
Properties
Molecular Formula |
C18H13N7O3 |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C18H13N7O3/c26-14(19-18-20-22-23-21-18)9-24-15-10-5-1-2-6-11(10)17(28)25(15)13-8-4-3-7-12(13)16(24)27/h1-8,15H,9H2,(H2,19,20,21,22,23,26) |
InChI Key |
NAPTYYLMCUPJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=NNN=N5 |
Origin of Product |
United States |
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